An In-depth Technical Guide to 6-Chloro-6-defluoro Ciprofloxacin-d8
An In-depth Technical Guide to 6-Chloro-6-defluoro Ciprofloxacin-d8
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and relevant experimental methodologies for 6-Chloro-6-defluoro Ciprofloxacin-d8. The information is intended for researchers, scientists, and professionals involved in drug development and analytical sciences.
Core Chemical Properties
6-Chloro-6-defluoro Ciprofloxacin-d8 is a deuterated analog of a Ciprofloxacin derivative where the fluorine atom at the 6-position is substituted with a chlorine atom. The deuteration is typically on the piperazine ring, which makes it a suitable internal standard for mass spectrometry-based quantification of 6-Chloro-6-defluoro Ciprofloxacin or related analogs. Due to the limited availability of specific experimental data for the deuterated form, the properties of the non-deuterated analog, 6-Chloro-6-defluoro Ciprofloxacin, are presented as a close reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀D₈ClN₃O₃ | Inferred |
| Molecular Weight | ~355.85 g/mol | Inferred |
| CAS Number | Not available | N/A |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to have reduced aqueous solubility compared to Ciprofloxacin.[1] | [1] |
| LogP | -0.6 (for non-deuterated form) | [1] |
| pKa | 6.44 ± 0.41 (Predicted for non-deuterated form) | [2] |
Mechanism of Action: The Fluoroquinolone Family
As a derivative of Ciprofloxacin, the primary mechanism of action of 6-Chloro-6-defluoro Ciprofloxacin is the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
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DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
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Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter chromosomes.
By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The substitution at the 6-position with chlorine instead of fluorine may influence the compound's binding affinity to these enzymes and its overall antibacterial spectrum and potency.
Figure 1: Proposed mechanism of action for 6-Chloro-6-defluoro Ciprofloxacin-d8.
Experimental Protocols
Due to the lack of specific experimental protocols for 6-Chloro-6-defluoro Ciprofloxacin-d8, this section provides detailed methodologies for the synthesis of the non-deuterated analog and general assay procedures for evaluating the activity of fluoroquinolones against their target enzymes.
Synthesis of 6-Chloro-6-defluoro Ciprofloxacin
The synthesis of 6-Chloro-6-defluoro Ciprofloxacin can be achieved through nucleophilic aromatic substitution on a suitable Ciprofloxacin precursor.
Materials:
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7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
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A suitable chloride salt (e.g., lithium chloride)
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A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)
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Piperazine
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Base (e.g., potassium carbonate)
Procedure:
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Chlorination: In a reaction vessel, dissolve 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and an excess of the chloride salt in the chosen solvent. Heat the mixture to a high temperature (typically >150 °C) to facilitate the nucleophilic substitution of the fluorine atom at the 6-position with chlorine. Monitor the reaction progress using a suitable analytical technique such as HPLC or TLC.
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Work-up and Isolation: Once the reaction is complete, cool the mixture and precipitate the product by adding water or an anti-solvent. Filter the solid, wash it with water, and dry it to obtain the crude 6-chloro-7-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
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Piperazine Addition: Suspend the crude product and piperazine in a suitable solvent like pyridine or DMSO. Add a base such as potassium carbonate to scavenge the hydrofluoric acid formed during the reaction. Heat the mixture to reflux and monitor the reaction until completion.
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Final Purification: After the reaction is complete, cool the mixture and pour it into ice-water. Adjust the pH to precipitate the crude 6-Chloro-6-defluoro Ciprofloxacin. The product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
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Purified bacterial DNA gyrase
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Relaxed plasmid DNA (e.g., pBR322)
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Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
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6-Chloro-6-defluoro Ciprofloxacin-d8 (test compound)
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Ciprofloxacin (positive control)
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DMSO (vehicle control)
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Agarose gel electrophoresis system
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DNA staining agent (e.g., ethidium bromide)
Procedure:
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Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or controls.
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Initiate the reaction by adding DNA gyrase to each mixture.
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Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
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Analyze the reaction products by agarose gel electrophoresis.
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Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the inhibitor.
Topoisomerase IV Inhibition Assay
This assay determines the inhibitory effect of a compound on the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
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Purified bacterial topoisomerase IV
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Kinetoplast DNA (kDNA)
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Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
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6-Chloro-6-defluoro Ciprofloxacin-d8 (test compound)
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Ciprofloxacin (positive control)
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DMSO (vehicle control)
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Agarose gel electrophoresis system
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DNA staining agent
Procedure:
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Set up reaction mixtures containing the assay buffer, kDNA, and different concentrations of the test compound or controls.
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Start the reaction by adding topoisomerase IV.
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Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
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Terminate the reaction with a stop buffer.
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Separate the reaction products on an agarose gel.
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Stain and visualize the DNA bands. Inhibition of topoisomerase IV will result in a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA (which remains in the well or migrates as a high molecular weight smear).
Figure 2: General experimental workflow for enzyme inhibition assays.
Application as an Internal Standard
The primary application of 6-Chloro-6-defluoro Ciprofloxacin-d8 is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for the quantification of 6-Chloro-6-defluoro Ciprofloxacin or other related fluoroquinolone analogs in various biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Key Advantages of Using a Deuterated Internal Standard:
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Similar Chemical and Physical Properties: The deuterated analog has nearly identical chemical and physical properties to the non-deuterated analyte, ensuring similar chromatographic behavior and ionization efficiency.
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Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ion suppression or enhancement from the sample matrix.
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Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, quantitative accuracy and precision are significantly improved.
Conclusion
6-Chloro-6-defluoro Ciprofloxacin-d8 is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. While specific experimental data for this deuterated analog is scarce, its properties and behavior can be largely inferred from its non-deuterated counterpart and the broader family of fluoroquinolone antibiotics. The provided experimental protocols offer a solid foundation for the synthesis and biological evaluation of this class of compounds. Its primary utility as an internal standard underscores its importance in the development of robust and reliable analytical methods for the quantification of novel fluoroquinolone derivatives.
